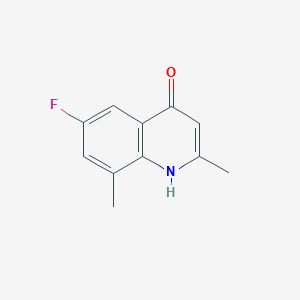

6-Fluoro-2,8-dimethylquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

6-fluoro-2,8-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10FNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) |

InChI Key |

NJHXKRRLJAHBFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=CC2=O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6-Fluoro-2,8-dimethylquinolin-4-ol, a novel fluoroquinoline derivative. As no direct synthesis has been reported in the reviewed literature, this guide details a robust and well-established method, the Conrad-Limpach synthesis, which is widely used for the preparation of 4-hydroxyquinoline scaffolds. The proposed pathway utilizes commercially available starting materials and follows a two-step sequence involving a condensation reaction followed by a high-temperature cyclization.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence. The first step involves the condensation of 4-fluoro-2-methylaniline with ethyl acetoacetate to form the key intermediate, ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate. The second step is a thermal cyclization of this intermediate to yield the final quinolin-4-ol product.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established procedures for the Conrad-Limpach synthesis of analogous quinoline derivatives.[1][2]

Step 1: Synthesis of Ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of 4-fluoro-2-methylaniline and ethyl acetoacetate. A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid, can be added to facilitate the reaction.

-

Condensation: The reaction mixture is heated, typically between 100-140°C, with or without a solvent like toluene. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The resulting crude product, often a viscous oil, is typically used directly in the next step without further purification. If necessary, purification can be attempted by vacuum distillation.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: The crude ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate intermediate is added to a high-boiling, inert solvent such as mineral oil or diphenyl ether in a high-temperature reaction flask equipped with a mechanical stirrer and a condenser. The use of an inert solvent is crucial for achieving high yields.[1]

-

Thermal Cyclization: The mixture is heated to approximately 250°C.[1][2] The reaction is maintained at this temperature for a period of 1 to 3 hours. During this time, the cyclization occurs with the elimination of ethanol.

-

Work-up and Purification:

-

The reaction mixture is allowed to cool, which should cause the product to precipitate.

-

The solid product is collected by filtration.

-

The collected solid is washed thoroughly with a non-polar solvent like hexane or petroleum ether to remove the high-boiling reaction solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield the final product, this compound.

-

Quantitative Data

As this is a proposed synthesis, experimental data for the target molecule is not available. The table below presents data for a close structural analog, 2,8-dimethylquinolin-4-ol, to provide an expected profile for the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,8-Dimethylquinolin-4-ol (Analog) | C₁₁H₁₁NO | 173.21 | 262.3[3] | Solid |

| This compound (Target) | C₁₁H₁₀FNO | 191.20 | Not Reported | Expected: Solid |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2,8-dimethylquinolin-4-ol and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of quinolin-4-ol derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine and methyl groups can significantly influence properties such as lipophilicity, metabolic stability, and target binding affinity. Below is a summary of available data for key structural analogs.

Data Presentation: Physicochemical Properties of Fluoro-Quinolin-4-ol Analogs

| Property | 6-Fluoro-2-methylquinolin-4-ol | 6-Fluoro-2,3-dimethylquinolin-4-ol | 8-Fluoro-2,3-dimethylquinolin-4-ol |

| CAS Number | 15912-68-2[1][2] | 56716-91-7[3][4] | Not specified (Intermediate) |

| Molecular Formula | C₁₀H₈FNO[5][6] | C₁₁H₁₀FNO[4] | C₁₁H₁₀FNO |

| Molecular Weight | 177.18 g/mol [5] | 191.20 g/mol [4] | 191.20 g/mol |

| Melting Point | 273-277 °C[1][2] | Not available | 230–231 °C[7] |

| XlogP (Predicted) | 2.0[6] | Not available | Not available |

| pKa | Not available | Not available | Not available |

| Aqueous Solubility | Not available | Not available | Not available |

| Appearance | White amorphous powder[5] | Not available | White solid[7] |

Experimental Protocols: Synthesis of the Quinolin-4-one Core

The synthesis of the 4-hydroxyquinoline (or its tautomeric 4-quinolone form) core is typically achieved through cyclization reactions of aniline derivatives. The Gould-Jacobs and Conrad-Limpach reactions are two of the most established methods.

General Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (or similar malonic esters).[8][9] The reaction proceeds through a condensation step, followed by a thermal cyclization, hydrolysis, and finally decarboxylation.[8]

Detailed Methodology:

-

Condensation: An appropriately substituted aniline (e.g., 4-fluoro-2,6-dimethylaniline for the target compound) is reacted with diethyl ethoxymethylenemalonate. This step typically involves mixing the reactants, often without a solvent, and heating to initiate the substitution of the ethoxy group by the aniline nitrogen.

-

Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is heated to high temperatures (typically 200-250 °C) in a high-boiling point inert solvent like diphenyl ether or mineral oil.[9] This promotes an intramolecular cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate.

-

Saponification (Hydrolysis): The ester group at the 3-position is hydrolyzed to a carboxylic acid by heating with an aqueous base, such as sodium hydroxide.[8]

-

Decarboxylation: The resulting 4-hydroxyquinoline-3-carboxylic acid is then heated, often in the same reaction mixture, to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[8]

Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Specific Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

This protocol provides a practical example of a one-step synthesis of a fluoro-dimethyl-quinolin-4-ol derivative.[7]

Materials:

-

2-Fluoroaniline

-

Ethyl 2-methylacetoacetate

-

Polyphosphoric acid (PPA)

-

10% aqueous sodium hydroxide solution

Procedure:

-

In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[7]

-

Heat the reaction mixture to 150 °C. PPA serves as both the solvent and the acidic catalyst for the cyclization.[7]

-

Monitor the reaction for completion (e.g., by TLC).

-

Once complete, cool the mixture to room temperature.

-

Place the reaction flask in an ice bath and carefully neutralize the mixture to a pH of 7–8 by the slow addition of 10% aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and dry to yield the 8-fluoro-2,3-dimethylquinolin-4-ol product as a white solid.[7]

Biological Activity and Signaling Pathway

Fluoroquinolone compounds are a major class of broad-spectrum antibiotics.[10] Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication.[10][11]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by targeting two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target.[12]

-

Topoisomerase IV: This enzyme's main role is to decatenate (unlink) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells. It is the primary target in many Gram-positive bacteria.[11][12]

The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[10][13] This ternary complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately triggering a cascade of events that result in bacterial cell death.[11][13]

Caption: Inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones.

References

- 1. 6-fluoro-2-methylquinolin-4-ol | CAS#:15912-68-2 | Chemsrc [chemsrc.com]

- 2. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]

- 3. 56716-91-7|6-Fluoro-2,3-dimethylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 4. chiralen.com [chiralen.com]

- 5. chemimpex.com [chemimpex.com]

- 6. PubChemLite - 6-fluoro-2-methylquinolin-4-ol (C10H8FNO) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

An In-depth Technical Guide to 6-Fluoro-2,8-dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity

| Property | Value |

| IUPAC Name | 6-Fluoro-2,8-dimethylquinolin-4-ol |

| Molecular Formula | C₁₁H₁₀FNO |

| Canonical SMILES | CC1=CC2=C(C=C(F)C=C2)N=C(C)C=C1O |

| InChI Key | (Not available) |

| CAS Number | (Not available) |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for quinoline ring formation. The Conrad-Limpach-Knorr and Gould-Jacobs reactions are particularly relevant for the synthesis of 4-hydroxyquinoline derivatives. A plausible synthetic strategy would involve the cyclization of an appropriately substituted aniline with a β-ketoester.

Proposed Synthetic Pathway: Conrad-Limpach-Knorr Synthesis

A potential route to this compound is the reaction of 4-fluoro-2-methylaniline with ethyl acetoacetate, followed by thermal cyclization.

Experimental Protocol:

-

Step 1: Condensation. To a solution of 4-fluoro-2-methylaniline (1 equivalent) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 equivalents). The reaction mixture is stirred at room temperature for 2-4 hours to form the intermediate ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization. The solvent is removed under reduced pressure. The resulting crude intermediate is added to a high-boiling point solvent like diphenyl ether and heated to approximately 250 °C. This high temperature facilitates the intramolecular cyclization to form this compound. The reaction is typically complete within 30-60 minutes.

-

Step 3: Isolation and Purification. After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product. The solid is then collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

DOT Script for Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Applications

The structural motifs of this compound suggest several potential biological activities. The quinoline core is a well-known pharmacophore present in numerous approved drugs. The presence of a fluorine atom at the 6-position is a hallmark of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity.

Table of Potential Biological Activities of Structurally Related Compounds:

| Compound Class | Substituents | Observed Biological Activity | Reference |

| Fluoroquinolones | 6-fluoro | Antibacterial (inhibition of DNA gyrase and topoisomerase IV) | [][2][3] |

| Substituted Quinolines | Various alkyl and aryl groups | Antimalarial, anticancer, antiviral, anti-inflammatory | [4][5] |

| 4-Hydroxyquinolines | Various | Antimicrobial, morphogenetic effects on fungi | [6] |

The methyl groups at the 2 and 8 positions can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Research on other substituted quinolines has shown that such modifications can modulate the potency and selectivity of their biological effects.

Postulated Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Given the 6-fluoro-4-hydroxyquinoline core, a primary hypothesized mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This is the established mechanism for fluoroquinolone antibiotics.[][2][3]

-

Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to a cessation of these processes, ultimately causing bacterial cell death.[2][3]

-

Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating replicated circular bacterial chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV prevents cell division.[][3]

DOT Script for Fluoroquinolone Mechanism of Action

Caption: Postulated mechanism of action for this compound.

Conclusion

While this compound is a novel chemical entity without a readily available CAS number, its structural features strongly suggest its potential as a bioactive molecule, particularly in the realm of antibacterial research. The synthetic protocols and mechanistic insights provided in this guide, drawn from extensive literature on related compounds, offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological properties of this promising compound. Further experimental validation is necessary to confirm its synthesis and elucidate its precise pharmacological profile.

References

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of a Quinoline Derivative: A Case Study of NSC 368390

Disclaimer: This technical guide details the mechanism of action of 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390) , a novel anticancer agent. Information regarding the specific compound "6-Fluoro-2,8-dimethylquinolin-4-ol" was not available in the referenced literature. NSC 368390, a structurally related quinoline derivative, is presented here as a case study. The findings related to NSC 368390 should not be directly extrapolated to this compound without further experimental validation.

This document provides an in-depth overview of the molecular mechanism, quantitative data from key experiments, and detailed experimental protocols related to the antitumor activity of NSC 368390.

Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

NSC 368390 exerts its cytotoxic effects on cancer cells by inhibiting the de novo pyrimidine nucleotide biosynthesis pathway.[1] This inhibition leads to the depletion of essential precursors required for RNA and DNA synthesis, ultimately resulting in cell death. The primary molecular target of NSC 368390 is dihydroorotate dehydrogenase (DHO-DH) , the fourth enzyme in this critical metabolic pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on NSC 368390.

Table 1: Cytotoxicity of NSC 368390 on Human Colon Tumor Cells (Clone A)

| Concentration (µM) | Exposure Time (h) | Cell Kill (%) |

| 25 - 75 | 48 - 72 | 99.9 |

Table 2: Effect of NSC 368390 on Intracellular Nucleotide Pools in Clone A Cells

| Treatment | Time (h) | Uridine 5'-triphosphate (UTP) (% of Control) | Cytidine 5'-triphosphate (CTP) (% of Control) |

| 25 µM NSC 368390 | 3 | 50 | 50 |

| 25 µM NSC 368390 | 15 | Undetectable | Undetectable |

Table 3: Rescue of NSC 368390 Cytotoxicity by Nucleotide Addition

| Cell Line | Treatment | Rescue Agent (0.1 mM) | Outcome |

| Clone A | NSC 368390 | Uridine | Restored UTP and CTP pools, rescued from cytotoxicity |

| Clone A | NSC 368390 | Cytidine | Restored UTP and CTP pools, rescued from cytotoxicity |

| L1210 Leukemia | NSC 368390 | Uridine | Circumvented cytotoxicity |

| L1210 Leukemia | NSC 368390 | Cytidine | Did not circumvent cytotoxicity (due to lack of cytidine deaminase) |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the affected metabolic pathway and the general experimental approach to elucidating the mechanism of action.

Caption: Inhibition of DHO-DH by NSC 368390 in the de novo pyrimidine synthesis pathway.

Caption: Experimental workflow to identify the mechanism of action of NSC 368390.

Experimental Protocols

The following are descriptions of the key experimental methodologies employed to determine the mechanism of action of NSC 368390.

Cell Culture and Cytotoxicity Assays

-

Cell Lines: Clone A human colon tumor cells and L1210 leukemia cells were used.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2.

-

Clonogenic Assay: To determine the cytotoxicity of NSC 368390, cells were exposed to various concentrations of the compound (25 to 75 µM) for 48 to 72 hours. After exposure, cells were harvested, washed, and plated in fresh medium at a low density. The plates were incubated for a period sufficient for colony formation. Colonies were then stained and counted to determine the surviving fraction of cells compared to untreated controls. A 99.9% cell kill indicates high cytotoxic potency.[1]

Analysis of Intracellular Nucleotide Pools

-

Sample Preparation: Cultured cells were treated with 25 µM NSC 368390 for specified time points (e.g., 3 and 15 hours). After treatment, the cells were rapidly harvested and the intracellular nucleotides were extracted, typically using an acid extraction method (e.g., with perchloric acid).

-

High-Performance Liquid Chromatography (HPLC): The extracted nucleotide samples were analyzed by HPLC. A reverse-phase column was used to separate the different nucleotide species. The elution of nucleotides was monitored by UV absorbance at a specific wavelength. The peak areas corresponding to UTP and CTP were quantified by comparison with known standards. The results were expressed as a percentage of the nucleotide levels in control, untreated cells.

Nucleotide Rescue Experiments

-

Methodology: To confirm that the cytotoxicity of NSC 368390 was due to the depletion of pyrimidine nucleotides, rescue experiments were performed. Cells were co-treated with NSC 368390 and an external source of pyrimidines, such as 0.1 mM uridine or cytidine.

-

Endpoint Analysis: The effect of the rescue agents on cell viability was assessed using the clonogenic assay as described above. The restoration of intracellular UTP and CTP pools was confirmed by HPLC analysis. The differential rescue effect in L1210 cells, which lack cytidine deaminase, helped to pinpoint the metabolic block.[1]

Enzyme Assays

-

Objective: To identify the specific enzyme in the de novo pyrimidine biosynthesis pathway that is inhibited by NSC 368390.

-

Procedure: The activities of the six enzymes of the pathway leading to UMP synthesis were assayed individually in the presence and absence of NSC 368390. For the dihydroorotate dehydrogenase (DHO-DH) assay, the conversion of dihydroorotate to orotate can be measured spectrophotometrically by following the reduction of a suitable electron acceptor. The results demonstrated a potent, direct inhibition of DHO-DH by NSC 368390.[1]

References

Structural Elucidation of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 6-Fluoro-2,8-dimethylquinolin-4-ol. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on established principles and analysis of structurally related compounds. The methodologies and data herein serve as a robust framework for the synthesis and characterization of this and similar quinolin-4-ol derivatives.

Proposed Synthesis Pathway

The synthesis of 4-hydroxyquinoline derivatives is classically achieved through methods such as the Conrad-Limpach or Gould-Jacobs reactions.[1][2] For this compound, the Conrad-Limpach synthesis offers a direct and effective route, involving the condensation of a substituted aniline with a β-ketoester followed by a thermal cyclization.[3]

The proposed two-step synthesis starts from 4-fluoro-2-methylaniline and ethyl acetoacetate.

-

Step 1: Condensation. 4-fluoro-2-methylaniline is reacted with ethyl acetoacetate under mild acidic conditions to form the enamine intermediate, ethyl 3-((4-fluoro-2-methylphenyl)amino)but-2-enoate.

-

Step 2: Thermal Cyclization. The enamine intermediate is heated in a high-boiling point solvent, such as Dowtherm A or mineral oil, to induce an intramolecular cyclization, yielding the target compound, this compound.[4]

References

The Enduring Legacy of Quinolin-4-ols: From Serendipitous Discovery to Targeted Therapeutics

A Technical Guide on the Discovery, History, and Therapeutic Mechanisms of Quinolin-4-ol Compounds

For researchers, scientists, and drug development professionals, the quinolin-4-ol core stands as a testament to the power of heterocyclic chemistry in shaping modern medicine. From its serendipitous discovery as an antibacterial agent to its calculated deployment in anticancer and quorum sensing modulation, the journey of quinolin-4-ol and its derivatives is a compelling narrative of scientific inquiry and therapeutic innovation. This in-depth guide explores the pivotal moments in the history of these compounds, details the foundational synthetic methodologies, and elucidates the key signaling pathways through which they exert their profound biological effects.

A Fortuitous Beginning: The Dawn of Quinolone Antibacterials

The story of quinolin-4-ol's therapeutic importance begins not with a targeted search, but with a happy accident. In the early 1960s, during the synthesis of the antimalarial drug chloroquine, a by-product was isolated and later identified as a 3-carboxy-substituted 4-hydroxyquinoline.[1] This unexpected compound exhibited modest antibacterial activity, a finding that sparked intense interest and ultimately led to the development of nalidixic acid, the first quinolone antibiotic.[1] This seminal discovery paved the way for the golden age of fluoroquinolone antibiotics, a class of drugs that has become indispensable in the fight against bacterial infections.

Foundational Syntheses: Building the Quinolin-4-ol Scaffold

The therapeutic potential of quinolin-4-ols would have remained unrealized without the foundational synthetic methods developed by pioneering chemists in the late 19th and early 20th centuries. Three classical named reactions form the bedrock of quinolin-4-ol synthesis: the Conrad-Limpach reaction, the Camps cyclization, and the Gould-Jacobs reaction. These methods, while developed over a century ago, are still relevant and are often the starting point for the synthesis of novel derivatives.

The Conrad-Limpach Reaction (1887)

Discovered by Max Conrad and Leonhard Limpach, this reaction involves the condensation of anilines with β-ketoesters.[2] The reaction proceeds in two stages: the initial formation of a Schiff base, followed by a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[3] The use of a high-boiling inert solvent, such as mineral oil or Dowtherm, is crucial for achieving high yields.[2][4]

The Camps Cyclization (1899)

Rudolph Camps developed a method for the synthesis of both 2-hydroxyquinolines and 4-hydroxyquinolines from o-acylaminoacetophenones using a base.[5][6] The regioselectivity of the reaction, favoring either the 2- or 4-hydroxyquinoline, is dependent on the reaction conditions and the structure of the starting material.[5] The 4-hydroxyquinoline is formed through an intramolecular aldol-type condensation.

The Gould-Jacobs Reaction (1939)

This versatile reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization of the resulting anilidomethylenemalonate.[7] Subsequent hydrolysis and decarboxylation of the resulting ester yields the desired 4-hydroxyquinoline.[7] This method has been particularly important in the synthesis of many commercially available drugs.

Quantitative Data on the Biological Activity of Quinolin-4-ol Derivatives

The therapeutic efficacy of quinolin-4-ol derivatives is intrinsically linked to their chemical structure. The following tables summarize key quantitative data for representative compounds, illustrating the structure-activity relationships that have guided the development of potent antibacterial and anticancer agents.

Table 1: Minimum Inhibitory Concentrations (MICs) of Early Quinolone Antibiotics against Escherichia coli

| Compound | R1 | R6 | R7 | MIC (µg/mL) |

| Nalidixic Acid | -CH₂CH₃ | H | -CH₃ | 6 |

| Oxolinic Acid | -CH₂CH₃ | -OCH₂O- | H | 0.4 |

| Cinoxacin | -CH₂CH₃ | -OCH₂O- | H | 4 |

| Norfloxacin | -CH₂CH₃ | F | Piperazinyl | 0.2 |

| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | 0.015 |

Data compiled from various sources. MIC values can vary depending on the specific E. coli strain and testing methodology.

Table 2: In Vitro Anticancer Activity (IC₅₀) of Representative Quinolin-4-ol Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Target/Mechanism |

| Bosutinib | K562 (CML) | 0.006 | Src/Abl kinase inhibitor |

| Compound 5a | MCF-7 (Breast) | 0.025 | EGFR/HER-2 inhibitor |

| Compound 12e | MGC-803 (Gastric) | 1.38 | G2/M arrest, ROS induction |

| Compound 25 | P388 (Leukemia) | < 1 µg/mL | Tubulin polymerization inhibitor |

| Compound 64 | Various | 0.00007 | Antimitotic |

Data compiled from various sources.[8][9] IC₅₀ values are indicative of potency and can vary between cell lines and experimental conditions.

Detailed Experimental Protocols

The following are detailed experimental protocols for the classical syntheses of quinolin-4-ol compounds, adapted from established procedures.

Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

Materials:

-

Ethyl β-anilinocrotonate (0.32 mole)

-

Dowtherm (150 mL)

-

Petroleum ether (b.p. 60-70°) (300 mL)

-

Decolorizing carbon (e.g., Darco or Norit) (10 g)

-

Deionized water (1 L)

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, heat 150 mL of Dowtherm to reflux with stirring.

-

Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

-

Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will distill from the reaction mixture.

-

Allow the mixture to cool to room temperature, at which point a yellow solid will separate.

-

Add approximately 200 mL of petroleum ether (b.p. 60-70°), collect the solid on a Büchner funnel, and wash with 100 mL of petroleum ether.

-

After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.

-

Filter the hot solution and allow it to cool.

-

Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration.

-

Yield: 43-46 g (85-90%); Melting Point: 235-236 °C.[4]

Protocol 2: Gould-Jacobs Reaction for the Synthesis of 4,7-Dichloroquinoline (A Precursor to Chloroquine)

This synthesis involves a multi-step process starting from m-chloroaniline. The key Gould-Jacobs step is the cyclization of the intermediate diethyl (m-chloroanilino)methylenemalonate.

Materials:

-

m-Chloroaniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether (solvent for cyclization)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for decarboxylation)

General Procedure Outline:

-

Condensation: React m-chloroaniline with diethyl ethoxymethylenemalonate to form diethyl (m-chloroanilino)methylenemalonate.

-

Cyclization: Heat the intermediate from step 1 in a high-boiling solvent like diphenyl ether to induce cyclization, forming ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: Saponify the ester using sodium hydroxide to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

-

Decarboxylation: Heat the carboxylic acid to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.

-

Chlorination: Treat the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride to obtain the final product, 4,7-dichloroquinoline.

(Note: Specific quantities and reaction conditions would need to be optimized based on literature procedures for this specific multi-step synthesis.)

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinolin-4-ol derivatives stem from their ability to interact with and modulate critical cellular signaling pathways.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

The remarkable success of fluoroquinolone antibiotics lies in their specific targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[10] This leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[10]

Caption: Mechanism of fluoroquinolone action.

Anticancer Mechanisms: Targeting Key Oncogenic Pathways

Quinolin-4-ol derivatives have emerged as promising anticancer agents, primarily through their action as kinase inhibitors and microtubule-disrupting agents.

-

EGFR Signaling Pathway Inhibition: Several quinolin-4-ol derivatives, such as bosutinib, function as potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the kinase domain, these compounds prevent the downstream signaling cascades (e.g., RAS-RAF-MAPK and PI3K-AKT) that drive tumor cell proliferation, survival, and metastasis.[11][12]

Caption: Inhibition of the EGFR signaling pathway.

-

Tubulin Polymerization Disruption: Another class of anticancer quinolin-4-ols interferes with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. These compounds can either inhibit the polymerization of tubulin dimers into microtubules or prevent their depolymerization.[13][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[13][14]

Caption: Disruption of tubulin polymerization.

Modulation of Bacterial Quorum Sensing

In addition to their direct antibacterial effects, certain quinolin-4-ol derivatives, particularly the 4-hydroxy-2-alkylquinolines (HAQs), play a crucial role in bacterial communication, a process known as quorum sensing. In pathogens like Pseudomonas aeruginosa, HAQs such as the Pseudomonas Quinolone Signal (PQS) act as signaling molecules that regulate the expression of virulence factors. The PQS signaling system is a complex network that integrates with other quorum sensing circuits to control bacterial pathogenesis.[15][16]

Caption: The PQS quorum sensing pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel quinolin-4-ol derivatives follows a structured workflow that integrates chemical synthesis with rigorous biological evaluation.

Caption: A typical drug discovery workflow.

Conclusion

The journey of quinolin-4-ol compounds, from a serendipitous finding to a cornerstone of medicinal chemistry, underscores the enduring value of fundamental synthetic research and the intricate interplay between chemical structure and biological function. For scientists and researchers in drug development, the quinolin-4-ol scaffold continues to be a fertile ground for innovation, offering a versatile platform for the design of next-generation therapeutics targeting a wide array of human diseases. The historical context, coupled with a deep understanding of the underlying mechanisms of action, provides a robust framework for the continued exploration and exploitation of this remarkable class of compounds.

References

- 1. The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Camps_quinoline_synthesis [chemeurope.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 15. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Technical Guide

Introduction

6-Fluoro-2,8-dimethylquinolin-4-ol is a synthetic compound belonging to the quinoline class of heterocyclic aromatic compounds. While direct experimental data for this specific molecule is not extensively available in public literature, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents with a broad range of biological activities. This technical guide consolidates preclinical data on structurally related quinolin-4-ol derivatives to elucidate the potential therapeutic targets of this compound and provides detailed experimental protocols for their investigation. The primary putative targets identified through analysis of analogous compounds are Dihydroorotate Dehydrogenase (DHODH) and the PI3K/mTOR signaling pathway , both of which are critical in cancer cell proliferation and survival.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Overview of DHODH as a Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA precursors. Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, making DHODH an attractive target for anticancer therapy.[1][2] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, apoptosis.[2] Several quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH).[1][3][4]

Quantitative Data for DHODH Inhibition by Quinoline Derivatives

The following table summarizes the inhibitory activity of various quinoline derivatives against hDHODH. This data provides a benchmark for assessing the potential potency of this compound.

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| A9 | Quinoline derivative | hDHODH | 9.7 | [1] |

| 41 | 4-Quinoline carboxylic acid analog | DHODH | 9.71 ± 1.4 | [2][4] |

| 43 | 4-Quinoline carboxylic acid analog | DHODH | 26.2 ± 1.8 | [2][4] |

| 46 | 1,7-Naphthyridine analog | DHODH | 28.3 ± 3.3 | [2] |

Experimental Protocol: In Vitro DHODH Inhibition Assay (Colorimetric)

This protocol is adapted from methodologies used to assess the inhibitory activity of small molecules against recombinant human DHODH.[5]

1.3.1. Materials and Reagents:

-

Recombinant human DHODH (hDHODH)

-

Test compound (this compound) dissolved in DMSO

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Potassium chloride (KCl, 150 mM)

-

Triton X-100 (0.05% w/v)

-

Coenzyme Q10 (100 µM)

-

2,6-Dichloroindophenol (DCIP, 200 µM)

-

Dihydroorotic acid (DHO)

-

96-well microplate

-

Microplate reader

1.3.2. Assay Procedure:

-

Prepare a reaction buffer containing Tris-HCl, KCl, and Triton X-100.

-

In a 96-well plate, add 180 µL of the reaction buffer.

-

Add 2 µL of the test compound at various concentrations (typically a serial dilution). For the negative control, add 2 µL of DMSO.

-

Add 10 µL of recombinant hDHODH solution (e.g., 100 ng).

-

Pre-incubate the plate at room temperature for 30 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of a solution containing Coenzyme Q10 and DCIP.

-

Start the measurement by adding 10 µL of dihydroorotic acid.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for DHODH Inhibition Analysis

Caption: Workflow for determining the in vitro inhibitory activity of a compound against DHODH.

PI3K/mTOR Signaling Pathway Inhibition

Overview of the PI3K/mTOR Pathway as a Therapeutic Target

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a common event in many types of cancer, leading to uncontrolled cell growth and resistance to apoptosis.[9][10] Several quinoline-based compounds have been developed as inhibitors of PI3K and/or mTOR, demonstrating their potential as anticancer agents.[11][12][13]

Quantitative Data for PI3K/mTOR Inhibition by Quinoline Derivatives

The following table presents the inhibitory activities of representative quinoline derivatives against components of the PI3K/mTOR pathway.

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| PQQ | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | mTOR | 64 | [11] |

| 15d | 4-alkynyl-quinoline derivative | PI3Kα | <10 (approx.) | [12] |

| 17f | 4-morpholine-quinazoline derivative | PI3Kα | 4.2 | [14] |

Experimental Protocol: Western Blot Analysis of PI3K/mTOR Pathway Activation

This protocol describes how to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway in cancer cells.

2.3.1. Materials and Reagents:

-

Cancer cell line (e.g., PC-3, HCT-116)

-

Cell culture medium and supplements

-

Test compound (this compound) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 ribosomal protein, anti-S6 ribosomal protein, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

2.3.2. Procedure:

-

Cell Treatment: Seed cancer cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

-

Signaling Pathway Diagram: PI3K/mTOR Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition by quinoline derivatives.

Conclusion

Based on the analysis of structurally related compounds, this compound holds promise as a therapeutic agent, potentially targeting DHODH and the PI3K/mTOR signaling pathway. The provided experimental protocols offer a framework for validating these hypotheses and quantifying the compound's activity. Further in-depth studies, including in vitro and in vivo models, are warranted to fully elucidate the therapeutic potential and mechanism of action of this compound. The presence of the fluoro and dimethyl substitutions on the quinolin-4-ol core may influence its potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for further drug discovery and development efforts.

References

- 1. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 6-Fluoro-2,8-dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure and bonding of 6-Fluoro-2,8-dimethylquinolin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its structural, spectroscopic, and bonding characteristics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, materials science, and drug development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, and anticancer properties. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their biological and physicochemical properties. The subject of this guide, this compound, is a substituted quinolin-4-ol, a core structure known for its potential as a pharmacophore. The presence of a fluorine atom at the 6-position and methyl groups at the 2- and 8-positions is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

Molecular Structure and Properties

The molecular structure of this compound consists of a quinoline core functionalized with a hydroxyl group at the 4-position, a fluorine atom at the 6-position, and methyl groups at the 2- and 8-positions.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀FNO |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=C(F)C=C2C |

| InChI Key | (Predicted) |

Note: These properties are calculated based on the chemical structure.

Synthesis

A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[1][2][3] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1][2] For the synthesis of this compound, the logical starting materials would be 4-fluoro-2-methylaniline and ethyl acetoacetate.

Step 1: Condensation

-

To a round-bottom flask, add equimolar amounts of 4-fluoro-2-methylaniline and ethyl acetoacetate.

-

A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) is added.[2]

-

The mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (typically 1-4 hours) to form the intermediate enamine.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture may be worked up to isolate the intermediate, or used directly in the next step.

Step 2: Cyclization

-

The crude or purified enamine from Step 1 is added to a high-boiling point, inert solvent such as Dowtherm A, mineral oil, or diphenyl ether.[2][4]

-

The mixture is heated to a high temperature, typically in the range of 250-280 °C.[1][2]

-

The reaction is maintained at this temperature for a period of 30 minutes to 2 hours, during which the cyclization to the 4-hydroxyquinoline occurs.

-

The reaction mixture is then cooled to room temperature, which should result in the precipitation of the product.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent, and then purified by recrystallization.

Bonding and Tautomerism

A key feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[5][6] Computational studies on similar systems suggest that the keto form is generally more stable.[5] The position of this equilibrium can be influenced by factors such as the solvent and the nature of substituents on the quinoline ring.

The fluorine atom at the 6-position, being an electron-withdrawing group, is expected to influence the electron density of the aromatic system. The methyl groups at the 2- and 8-positions are electron-donating and can also exert steric effects. These substituents will collectively modulate the acidity of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the tautomeric equilibrium and intermolecular interactions such as hydrogen bonding.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H5 | 7.8 - 8.0 | d | ~9.0 |

| H7 | 7.2 - 7.4 | dd | ~9.0, ~2.5 |

| H3 | 6.1 - 6.3 | s | - |

| 2-CH₃ | 2.3 - 2.5 | s | - |

| 8-CH₃ | 2.6 - 2.8 | s | - |

| OH/NH | 11.0 - 13.0 | br s | - |

Note: Predicted values are based on data for 6-fluoro-2-methylquinolin-4-ol and 8-methylquinoline. The exact chemical shifts and coupling constants will depend on the solvent and the predominant tautomeric form.[7][8]

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 108 - 112 |

| C4 | 175 - 180 (keto) / 160 - 165 (enol) |

| C4a | 138 - 142 |

| C5 | 120 - 125 (d, JC-F) |

| C6 | 155 - 160 (d, JC-F) |

| C7 | 115 - 120 (d, JC-F) |

| C8 | 125 - 130 |

| C8a | 130 - 135 |

| 2-CH₃ | 18 - 22 |

| 8-CH₃ | 15 - 19 |

Note: Predicted values are based on general trends for quinolin-4-ones and the known effects of fluorine and methyl substituents.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 206.0819 |

| [M]⁺ | 205.0741 |

Note: The fragmentation pattern is expected to involve the loss of CO and subsequent rearrangements, typical for quinolin-4-ones.

Potential Applications and Signaling Pathways

Quinoline derivatives are known to exhibit a wide array of biological activities, and it is plausible that this compound could also possess interesting pharmacological properties. For instance, many quinoline-based compounds have been investigated as antibacterial, antifungal, and anticancer agents.[9][10] The specific biological activity would be highly dependent on the three-dimensional structure of the molecule and its ability to interact with biological targets.

While no specific signaling pathways have been elucidated for this compound, related compounds have been shown to act as inhibitors of various enzymes or as DNA intercalating agents. Further research would be necessary to determine the specific biological targets and mechanisms of action for this compound.

References

- 1. synarchive.com [synarchive.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 8. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE(15912-68-2) 1H NMR [m.chemicalbook.com]

- 9. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of 6-Fluoro-2,8-dimethylquinolin-4-ol

Spectroscopic Data for 6-Fluoro-2,8-dimethylquinolin-4-ol Currently Unavailable in Publicly Accessible Databases and Literature

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound this compound has yielded no specific results. Despite extensive investigation across various chemical databases and scientific literature, a complete dataset for this particular substituted quinolin-4-ol could not be located.

While spectroscopic information for structurally related compounds, such as other fluorinated and methylated quinoline derivatives, is available, the unique substitution pattern of a fluorine atom at the 6-position and methyl groups at both the 2- and 8-positions precludes the use of data from these analogs for accurate representation. The precise location of substituents, particularly the methyl group at the 8-position, is known to significantly influence the chemical environment of the molecule and, consequently, its spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Researchers, scientists, and drug development professionals seeking this information are advised that the synthesis and full spectroscopic characterization of this compound may not have been published in publicly accessible resources. Therefore, to obtain the required data, experimental synthesis and subsequent spectroscopic analysis would be necessary.

Below, for illustrative purposes, is a generalized workflow for the characterization of a novel quinolin-4-ol derivative, which would be applicable to this compound.

Illustrative Experimental Workflow for Spectroscopic Analysis

Should a sample of this compound become available, the following standard protocols would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Proton NMR (¹H NMR): A sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher to resolve proton signals. Expected signals would include aromatic protons, two distinct methyl singlets, and a hydroxyl proton.

-

Carbon-13 NMR (¹³C NMR): A ¹³C NMR spectrum would be acquired to identify all unique carbon environments within the molecule.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be performed.

Infrared (IR) Spectroscopy

-

An IR spectrum would be obtained using an FT-IR spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, C=C and C=N stretching in the quinoline ring, and C-F stretching.

Mass Spectrometry (MS)

-

Mass spectral analysis would be conducted, likely using Electrospray Ionization (ESI) or another soft ionization technique, to determine the molecular weight of the compound and to study its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition.

Visualization of Key Structural Features

The fundamental structure of the target molecule is presented below. The specific placement of the fluoro and dimethyl groups is crucial for its chemical properties and would be the focus of spectroscopic confirmation.

Caption: Chemical structure of this compound.

Logical Workflow for Compound Characterization

The logical process for characterizing a newly synthesized compound like this compound is outlined in the following diagram.

Caption: Standard workflow for the synthesis and spectroscopic characterization of a chemical compound.

Due to the absence of specific data for this compound, the tables of quantitative data as requested cannot be provided at this time. It is recommended that researchers interested in this compound undertake its synthesis and subsequent spectroscopic analysis to generate the necessary data.

A Theoretical Investigation of 6-Fluoro-2,8-dimethylquinolin-4-ol: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms and other substituents can significantly modulate the electronic and steric properties of the quinoline ring, influencing its biological activity.[3] This technical guide outlines a comprehensive quantum chemical investigation of a specific derivative, 6-Fluoro-2,8-dimethylquinolin-4-ol, using density functional theory (DFT) calculations. Such computational studies provide valuable insights into the molecular structure, reactivity, and spectroscopic properties, aiding in the rational design of novel therapeutic agents.[4]

Methodology: A Roadmap for In Silico Analysis

A robust computational protocol is essential for obtaining accurate and reproducible results. The following workflow outlines the proposed quantum chemical calculations for this compound.

Figure 1: A comprehensive workflow for the quantum chemical analysis of this compound.

Experimental Protocols

The theoretical calculations would be performed using a computational chemistry software package. The following protocol details the proposed computational methodology:

-

Molecular Modeling and Initial Optimization: The 3D structure of this compound will be constructed. An initial geometry optimization can be performed using a lower level of theory to obtain a reasonable starting structure.

-

Geometry Optimization: The geometry of the molecule will be optimized to find the most stable conformation using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure as a stable point on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the 1H and 13C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectra in the gas phase and in different solvents to understand the electronic transitions.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[4]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack.

-

Predicted Data and Interpretation

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | Value | C2-C3-C4 | Value |

| C4-O | Value | C3-C4-O | Value |

| C6-F | Value | C5-C6-F | Value |

| C8-C8a | Value | C7-C8-C8a | Value |

| ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(O-H) | Value | Value | Value | O-H stretching |

| ν(C=C) | Value | Value | Value | Aromatic C=C stretching |

| ν(C-F) | Value | Value | Value | C-F stretching |

| δ(C-H) | Value | Value | Value | C-H in-plane bending |

| ... | ... | ... | ... | ... |

Table 3: Predicted Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Chemical Hardness | Value |

| Electrophilicity Index | Value |

Visualization of Molecular Properties

The following diagram illustrates the relationship between the calculated electronic properties and the predicted chemical reactivity of the molecule.

Figure 2: The interplay between electronic properties and chemical reactivity.

Conclusion

This technical guide provides a comprehensive framework for the quantum chemical investigation of this compound. The proposed DFT calculations will yield valuable data on the molecule's geometry, vibrational spectra, and electronic properties. This information is crucial for understanding its structure-activity relationship and can guide the synthesis and development of new quinoline-based therapeutic agents. The presented workflow and data tables serve as a template for researchers to conduct and report similar in silico studies.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-Fluoro-2,8-dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential applications and detailed experimental protocols for the characterization of 6-Fluoro-2,8-dimethylquinolin-4-ol. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline scaffold, such as the inclusion of fluorine and methyl groups, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[4]

Given the limited specific data on this compound, the following sections provide generalized protocols and illustrative data based on the activities of structurally related quinolin-4-ol and fluoroquinolone derivatives. These can serve as a starting point for the investigation of this specific compound.

Potential Applications

Based on the known biological activities of similar quinoline derivatives, this compound could be investigated for the following applications:

-

Antimicrobial Agent: Fluoroquinolones are a well-established class of antibiotics.[5][6] The subject compound could be screened for activity against a panel of pathogenic bacteria.

-

Anticancer Agent: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and induction of apoptosis.[1][2][4] Potential activities could be explored against various cancer cell lines.

-

Enzyme Inhibitor: The quinoline scaffold is present in inhibitors of various enzymes, such as protein kinases (e.g., EGFR, VEGFR) and topoisomerases, which are crucial in cancer signaling pathways.[1][4]

Synthesis and Characterization

A plausible synthetic route for this compound is the Conrad-Limpach reaction, a common method for synthesizing 4-hydroxyquinolines.

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol describes a potential two-step synthesis.

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-2-methylaniline in ethanol.

-

Add 1.1 equivalents of ethyl acetoacetate to the solution.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Cyclization to the Quinolin-4-ol

-

Add the crude enamine to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature facilitates the cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, allow the mixture to cool to room temperature, which should cause the product to precipitate.

-

Dilute the mixture with hexane to further precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity Screening: Protocols and Data Presentation

The following are standard protocols for assessing the potential antimicrobial and anticancer activities of this compound.

Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (DMSO).

Procedure:

-

Prepare a bacterial suspension of 0.5 McFarland standard in CAMHB.

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Add 50 µL of the bacterial suspension to each well.

-

Include a positive control (serial dilutions of a standard antibiotic) and a negative control (DMSO without the compound).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Illustrative Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| This compound | 16 | 32 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Illustrative Data Presentation:

| Compound | HeLa IC50 (µM) | A549 IC50 (µM) |

| This compound | 8.5 | 12.3 |

| Doxorubicin (Control) | 0.2 | 0.5 |

Potential Mechanism of Action and Signaling Pathways

Quinoline derivatives are known to interfere with key signaling pathways in cancer cells.[1] A common target is the receptor tyrosine kinase (RTK) pathway, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.[4]

Further experiments, such as Western blotting for phosphorylated kinases (e.g., p-ERK, p-AKT) or kinase activity assays, would be necessary to confirm the specific molecular targets and mechanisms of action of this compound.

References

- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties [jstage.jst.go.jp]

Application Notes and Protocols for In Vitro Evaluation of 6-Fluoro-2,8-dimethylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone compounds represent a significant class of antibacterial agents, primarily exerting their effect through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. This document provides detailed application notes and standardized protocols for the in vitro evaluation of 6-Fluoro-2,8-dimethylquinolin-4-ol, a quinolone derivative with potential antibacterial activity. The following protocols are based on established methodologies for characterizing quinolone antibiotics and can be adapted for the specific investigation of this compound.

Putative Mechanism of Action

This compound is hypothesized to function as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By stabilizing the enzyme-DNA cleavage complex, the compound is thought to induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

Application Notes and Protocols: 6-Fluoro-2,8-dimethylquinolin-4-ol as a Potential Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antibacterial applications of 6-Fluoro-2,8-dimethylquinolin-4-ol, a quinoline derivative. The protocols outlined below are based on established methodologies for evaluating the antimicrobial efficacy of novel compounds. While specific experimental data for this particular compound is not yet widely published, this document serves as a practical guide for researchers initiating studies on its antibacterial properties.

Introduction to Quinolines as Antibacterial Agents

Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of many synthetic drugs.[1][2][3] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and notably, antibacterial effects.[2] The antibacterial action of quinolones, a closely related class, is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, recombination, and repair. This mechanism ultimately leads to bacterial cell death. Given the structural similarities, this compound is a promising candidate for investigation as a novel antibacterial agent.

Data Presentation

The antibacterial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][4] The following table presents a hypothetical but realistic representation of MIC values for this compound against common Gram-positive and Gram-negative bacterial strains.

| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 8 |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 16 |

| Enterococcus faecalis (VRE) | Gram-positive | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 |

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on widely accepted standards in antimicrobial susceptibility testing.[4][5][6][7]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[4][5]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Dimethyl Sulfoxide (DMSO) for dissolving the compound

-

Spectrophotometer (optional, for optical density measurement)

Procedure:

-